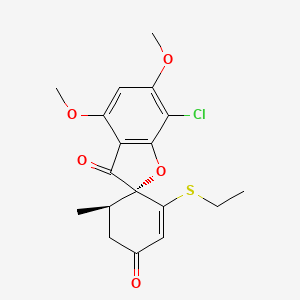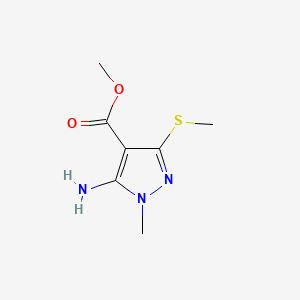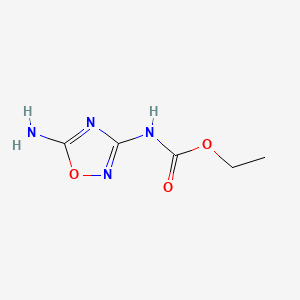
Tigecycline Pentacyclic Analog, Technical Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigecycline Pentacyclic Analog, Technical Grade is a chemical compound used in scientific research . It is an impurity of Tigecycline, one of the few glycylcycline antimicrobials that exhibit activity against Gram-negative bacteria . The molecular formula is C27 H32 N4 O9 and the molecular weight is 556.56 .
Scientific Research Applications
Impurity Analysis
Tigecycline Pentacyclic Analog is an impurity of Tigecycline . It’s used in the analysis of impurities in Tigecycline, which is important for ensuring the safety and efficacy of the drug.
Reference Standards
This compound serves as a reference standard in infectious disease research . Reference standards are critical for method validation, calibration, and quality control in analytical chemistry.
Antibacterial Activity
Tigecycline has shown in vitro susceptibility to Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains . The Pentacyclic Analog could potentially be used to study the mechanism of this antibacterial activity.
Treatment of Infections
The potential use of tigecycline in the treatment of infections caused by Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains has been indicated . The Pentacyclic Analog could be used in research to understand how tigecycline interacts with these pathogens.
Drug Development
Tigecycline Pentacyclic Analog’s versatile applications range from drug development. It could be used in the development of new drugs, particularly antibiotics, given its antibacterial activity.
Studying Cellular Mechanisms
This compound is used in scientific research to study cellular mechanisms. Understanding these mechanisms can provide insights into how cells respond to tigecycline and its analogs, which could inform the development of new treatments.
Mechanism of Action
Target of Action
Tigecycline Pentacyclic Analog, Technical Grade primarily targets bacterial ribosomes . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit . This action prevents the entry of amino-acyl tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acid residues into elongating peptide chains .
Mode of Action
The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome, which in turn prevents the incorporation of amino acid residues into elongating peptide chains . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
Tigecycline Pentacyclic Analog, Technical Grade affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal process of protein translation . This disruption affects the downstream effects of protein synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
Tigecycline Pentacyclic Analog, Technical Grade exhibits linear pharmacokinetics . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .
Result of Action
The molecular and cellular effects of Tigecycline Pentacyclic Analog, Technical Grade’s action result in the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which leads to the inhibition of bacterial growth .
Safety and Hazards
Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tigecycline Pentacyclic Analog, Technical Grade involves a series of reactions starting from readily available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl 3-oxobutanoate", "piperidine", "sodium borohydride", "methyl iodide", "cyclopentadiene", "dimethyl acetylenedicarboxylate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "sodium bicarbonate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and methyl 3-oxobutanoate in the presence of piperidine to form intermediate 1.", "Step 2: Reduction of intermediate 1 using sodium borohydride to form intermediate 2.", "Step 3: Methylation of intermediate 2 using methyl iodide to form intermediate 3.", "Step 4: Diels-Alder reaction of intermediate 3 with cyclopentadiene to form intermediate 4.", "Step 5: Cyclization of intermediate 4 using sodium hydroxide to form intermediate 5.", "Step 6: Acid-catalyzed dehydration of intermediate 5 to form intermediate 6.", "Step 7: Addition of dimethyl acetylenedicarboxylate to intermediate 6 to form intermediate 7.", "Step 8: Hydrolysis of intermediate 7 using hydrochloric acid to form intermediate 8.", "Step 9: Neutralization of intermediate 8 using sodium bicarbonate to form Tigecycline Pentacyclic Analog, Technical Grade." ] } | |
CAS RN |
1268494-40-1 |
Molecular Formula |
C27H32N4O9 |
Molecular Weight |
556.572 |
InChI |
InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1 |
InChI Key |
FBVQSWIWHMQLGD-IMIHRQKRSA-N |
SMILES |
CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O |
synonyms |
(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)
![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)




![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)